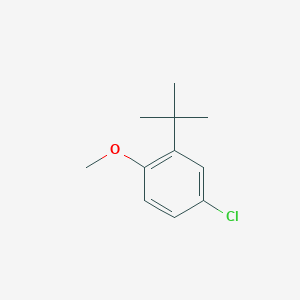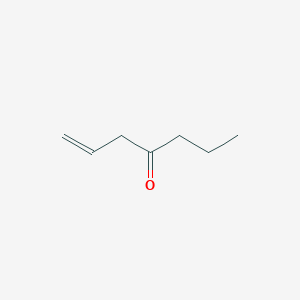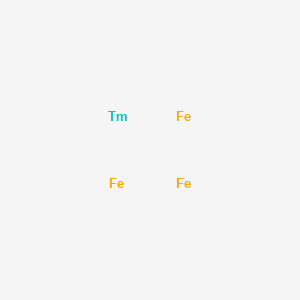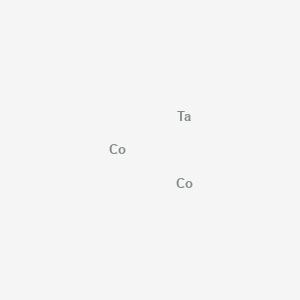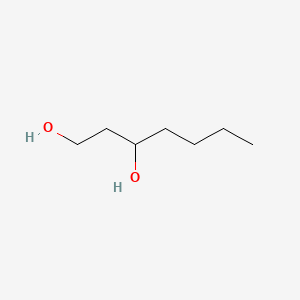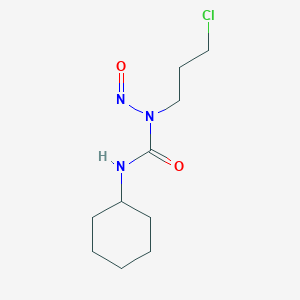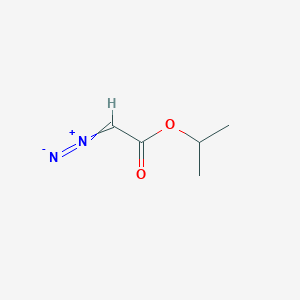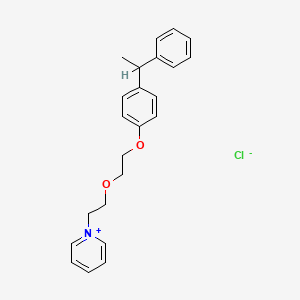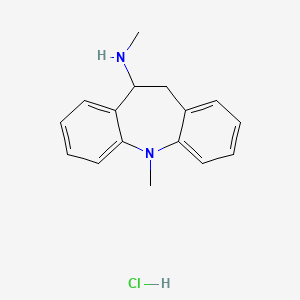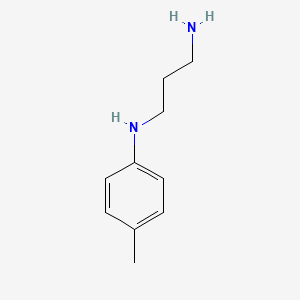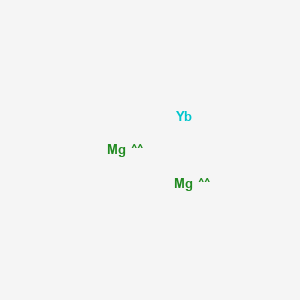![molecular formula C17H13NO2 B14719300 5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline CAS No. 23018-36-2](/img/structure/B14719300.png)
5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused ring system combining benzofuran and isoquinoline structures, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of an iodine catalyst. This reaction proceeds through the formation of an iodinated azo-ylide dipole, followed by a [3+2]-cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles could be explored to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or nitro groups.
科学的研究の応用
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
類似化合物との比較
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Benzofuran: Shares the benzofuran ring system but lacks the isoquinoline component.
Quinoline: Another heterocyclic compound with a similar fused ring system.
Uniqueness
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline is unique due to its specific combination of benzofuran and isoquinoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
23018-36-2 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
5,11-dimethyl-2-oxido-[1]benzofuro[2,3-g]isoquinolin-2-ium |
InChI |
InChI=1S/C17H13NO2/c1-10-14-9-18(19)8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)20-17/h3-9H,1-2H3 |
InChIキー |
JSWKLJVGXKJYBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1OC4=CC=CC=C43)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




